molecular formula C35H44N6O6Si B12370562 SiR-PEG3-azide

SiR-PEG3-azide

Cat. No.: B12370562
M. Wt: 672.8 g/mol
InChI Key: QYSPLRDYYYHNFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SiR-PEG3-azide is a near-infrared silica-containing rhodamine fluorescent dye. This compound is known for its strong cell permeability and high specificity, making it a valuable tool in various scientific research applications. The excitation wavelength of this compound is typically greater than 600 nanometers, and its emission wavelength is around 680 nanometers in the near-infrared region .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SiR-PEG3-azide involves the conjugation of silicon rhodamine with polyethylene glycol (PEG) and azide groups. The process typically includes the following steps:

    Synthesis of Silicon Rhodamine: This involves the reaction of rhodamine with silicon-containing reagents under controlled conditions to form silicon rhodamine.

    PEGylation: The silicon rhodamine is then conjugated with polyethylene glycol (PEG) to enhance its solubility and biocompatibility.

    Azidation: Finally, the PEGylated silicon rhodamine is reacted with azide-containing reagents to introduce the azide functional group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: SiR-PEG3-azide primarily undergoes click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient and specific, forming stable triazole linkages.

Common Reagents and Conditions:

    Reagents: Terminal alkynes, copper catalysts, and reducing agents.

    Conditions: The reaction is typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Major Products: The major product of the CuAAC reaction involving this compound is a triazole-linked conjugate, which retains the fluorescent properties of the original dye .

Scientific Research Applications

SiR-PEG3-azide has a wide range of applications in scientific research, including:

    Chemistry: Used as a fluorescent probe in various chemical reactions and assays.

    Biology: Employed in live-cell imaging and tracking of biomolecules due to its strong cell permeability and near-infrared fluorescence.

    Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.

    Industry: Applied in the development of advanced materials and nanotechnology

Mechanism of Action

The mechanism of action of SiR-PEG3-azide involves its ability to fluoresce upon excitation by near-infrared light. The azide group allows for bioorthogonal reactions, enabling the specific labeling of biomolecules without interfering with biological processes. The fluorescence emitted by this compound can be detected and measured, providing valuable information about the location and behavior of the labeled molecules .

Comparison with Similar Compounds

    SiR-PEG3-biotin: Another silicon rhodamine dye with biotin functionality, used for biotin-streptavidin interactions.

    SiR-PEG3-amine: A similar compound with an amine group, used for conjugation with carboxylic acids and other reactive groups.

Uniqueness: SiR-PEG3-azide is unique due to its azide functionality, which allows for highly specific and efficient click chemistry reactions. This makes it particularly useful for applications requiring precise labeling and minimal interference with biological systems .

Properties

Molecular Formula

C35H44N6O6Si

Molecular Weight

672.8 g/mol

IUPAC Name

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxamide

InChI

InChI=1S/C35H44N6O6Si/c1-40(2)25-8-11-28-31(22-25)48(5,6)32-23-26(41(3)4)9-12-29(32)35(28)30-21-24(7-10-27(30)34(43)47-35)33(42)37-13-15-44-17-19-46-20-18-45-16-14-38-39-36/h7-12,21-23H,13-20H2,1-6H3,(H,37,42)

InChI Key

QYSPLRDYYYHNFY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCN=[N+]=[N-])C(=O)O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.